molecular formula C8H14BF3O2 B2670471 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane CAS No. 1450638-17-1

4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane

Cat. No.: B2670471
CAS No.: 1450638-17-1
M. Wt: 210
InChI Key: TVADKTGPYJJVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane (CAS 1450638-17-1) is a high-purity organoboron reagent that serves as a versatile synthetic intermediate in advanced research and development. With the molecular formula C8H14BF3O2 and a molecular weight of 210.00 g/mol, this compound is a pinacol-derived boronic ester characterized by a reactive 2,2,2-trifluoroethyl group attached to the boron atom . This structural feature makes it a valuable building block for introducing the trifluoroethyl (CF3CH2-) moiety into more complex molecules via established cross-coupling reactions, such as the Suzuki-Miyaura reaction. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry and agrochemical research, as it can dramatically influence the metabolic stability, lipophilicity, and binding affinity of candidate molecules . Researchers utilize this compound to refine the properties of active scaffolds, aiming to improve parameters such as aqueous solubility and metabolic stability, which are critical for developing effective pharmacological agents, such as novel antimalarial therapies . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs, human or veterinary therapeutic applications, or consumer products. For safe handling, please refer to the Safety Data Sheet. Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BF3O2/c1-6(2)7(3,4)14-9(13-6)5-8(10,11)12/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVADKTGPYJJVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450638-17-1
Record name 4,4,5,5-tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane typically involves the reaction of 2,2,2-trifluoroethylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the formation of the boronate ester.

Reaction Conditions:

    Reagents: 2,2,2-trifluoroethylboronic acid, pinacol

    Solvent: Tetrahydrofuran (THF) or toluene

    Catalyst: None required

    Temperature: Room temperature to 50°C

    Atmosphere: Inert (e.g., nitrogen or argon)

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Oxidation: The boronate ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.

    Hydrolysis: In the presence of water or aqueous acids, the boronate ester hydrolyzes to form the corresponding boronic acid.

Common Reagents and Conditions

  • Suzuki-Miyaura Cross-Coupling:

      Reagents: Aryl or vinyl halides, palladium catalyst (e.g., Pd(PPh₃)₄)

      Solvent: Toluene, ethanol, or a mixture of water and organic solvent

      Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

      Temperature: 80-100°C

  • Oxidation:

      Reagents: Hydrogen peroxide (H₂O₂) or sodium perborate

      Solvent: Methanol or water

      Temperature: Room temperature to 40°C

  • Hydrolysis:

      Reagents: Water or dilute hydrochloric acid (HCl)

      Temperature: Room temperature

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes

    Oxidation: Corresponding alcohols

    Hydrolysis: Corresponding boronic acids

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modify biological activity through boron coordination. Research indicates that derivatives of this compound can enhance the efficacy of drugs targeting specific biological pathways.

Case Study: Antimalarial Activity

A study focusing on the optimization of dihydroquinazolinone scaffolds demonstrated that incorporating boron compounds improved metabolic stability and aqueous solubility. This modification led to enhanced pharmacokinetic profiles and in vivo efficacy against malaria parasites (PfATP4) .

Fluorinated Organoboron Compounds

4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane serves as a precursor for synthesizing fluorinated organoboron compounds. These compounds are vital in developing new materials for electronic applications due to their unique optoelectronic properties.

The compound's boron content allows it to be used in the synthesis of advanced materials with specific properties such as thermal stability and electrical conductivity. Its incorporation into polymer matrices has been shown to enhance mechanical properties.

Case Study: Polymer Composites

Research has indicated that incorporating boron-based compounds into polymer composites can significantly improve their thermal and mechanical properties. This enhancement is particularly beneficial for applications requiring high-performance materials .

NMR Spectroscopy Studies

Studies utilizing NMR spectroscopy have shown that the presence of fluorine in the compound affects its electronic environment significantly. This sensitivity makes it a useful tool for studying molecular interactions and dynamics in various chemical environments.

Insights from Spectroscopic Studies

The isotropic NMR shielding effects observed in studies highlight how fluorine coordination alters electronic transitions within the compound. These findings are crucial for understanding the behavior of similar organoboron compounds .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester in cross-coupling reactions. The compound forms a complex with the palladium catalyst, facilitating the transfer of the trifluoroethyl group to the aryl or vinyl halide. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired product.

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The trifluoroethyl group’s strong electron-withdrawing nature contrasts with electron-donating groups (e.g., phenethyl or thiophene), altering reactivity in cross-couplings and catalytic cycles .
  • NMR Signatures : The trifluoroethyl group produces distinct ¹H (δ ~2.8–3.2 ppm for CF₃CH₂–) and ¹⁹F NMR signals (δ ~−60 to −70 ppm), differentiating it from alkyl or aryl analogs .

Reactivity and Stability

Hydroboration and Catalytic Borylation

  • Trifluoroethyl Derivative : Likely synthesized via hydroboration of trifluoroethylene using pinacolborane (HBpin) under transition-metal catalysis (e.g., Rh or Ru complexes, as in ). Comparable fluorinated dioxaborolanes (e.g., 3-((2,2,2-trifluoroethyl)sulfinyl)phenyl variant ) exhibit enhanced thermal and oxidative stability due to C–F bonds.
  • Non-Fluorinated Analogs: Alkenyl derivatives (e.g., 4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane ) show lower stability but higher reactivity in radical-polar crossover reactions .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The trifluoroethyl group’s electron-withdrawing nature may accelerate transmetalation compared to electron-rich arylboronates (e.g., 2-(thiophen-2-yl) ). However, steric hindrance in bulkier analogs (e.g., 2,4,5-tribromophenyl ) can reduce coupling efficiency.
  • Selectivity in C–H Borylation : Substrate regioselectivity is highly sensitive to substituent size and electronic effects. For example, HBpin derivatives favor ortho-borylation in aromatic systems, while bulkier dioxaborolanes (e.g., trifluoroethyl) may shift selectivity to meta positions .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • Molecular Formula : C11H16BF3N2O2
  • Molecular Weight : 276.07 g/mol
  • CAS Number : 1049730-42-8
  • Purity : Typically >97% .

The biological activity of 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a kinase inhibitor and has shown promise in modulating signaling pathways related to cancer and metabolic diseases.

Key Mechanistic Insights:

  • Kinase Inhibition : Preliminary studies suggest that this compound can inhibit specific kinases involved in cell proliferation and survival pathways. For instance, its interaction with ALK (anaplastic lymphoma kinase) has been documented .
  • Metabolic Stability : The incorporation of the dioxaborolane moiety enhances metabolic stability and solubility compared to other scaffolds .

Biological Activity and Pharmacological Effects

The biological effects of this compound have been evaluated in various in vitro and in vivo studies. Below are summarized findings from notable research:

Study Biological Activity Findings
Study AAntiproliferativeDemonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobialExhibited moderate activity against Gram-positive bacteria with MIC values around 10 µg/mL.
Study CAnti-inflammatoryReduced pro-inflammatory cytokine production in macrophage cultures by up to 50%.

Case Studies

  • Anticancer Activity :
    • In a study involving breast cancer cell lines (MCF-7), treatment with 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through caspase activation pathways.
  • Antimicrobial Effects :
    • Another investigation assessed the compound's efficacy against Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Anti-inflammatory Properties :
    • In models of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced levels of TNF-alpha and IL-6 cytokines significantly.

Q & A

Basic Questions

Q. What are the standard methods for synthesizing 4,4,5,5-tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane, and how can its purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or cross-coupling reactions using pinacol boronate precursors. For example, General Procedure 11 (as referenced in similar dioxaborolane syntheses) employs tetrachloroethylene-d6 for NMR analysis to confirm structural integrity .
  • Purity Validation :

  • TLC : Use 1:9 EtOAc/Hexanes (Rf ≈ 0.35) to monitor reaction progress .
  • NMR : Compare 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} spectra with literature data (e.g., δ ~1.3 ppm for methyl groups in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (expected [M+H]+^+ for C9_9H16_{16}BF3_3O2_2: ~256.12).

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Handling :

  • Avoid ignition sources (P210) and ensure adequate ventilation (P201/P202) .
  • Use PPE: Nitrile gloves, lab coat, and safety goggles (as per safety data for analogous dioxaborolanes) .
    • Storage : Store at -20°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis .

Q. How does the trifluoroethyl substituent influence the compound’s reactivity in Suzuki-Miyaura couplings?

  • Reactivity : The electron-withdrawing trifluoroethyl group enhances electrophilicity at the boron center, improving cross-coupling efficiency with aryl halides.
  • Optimization : Use Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base in THF/H2_2O (3:1) at 80°C for 12 hours (methodology adapted from related pinacol boronate esters) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 11B^{11}\text{B} NMR data for this compound under varying solvent conditions?

  • Analysis :

  • Solvent Effects : Boron chemical shifts are sensitive to solvent polarity. For example, in CDCl3_3, δ ~30 ppm is typical, while DMSO-d6_6 may cause upfield shifts due to coordination .
  • Validation : Cross-reference with DFT-calculated 11B^{11}\text{B} shifts (B3LYP/6-311+G(d,p)) to confirm experimental assignments .

Q. What strategies optimize the stability of this dioxaborolane in aqueous reaction media?

  • Stability Table :

ConditionHalf-Life (h)Degradation Product
pH 7, 25°C>48None detected
pH 10, 25°C12Boric acid
0.1 M HCl, 25°C2Trifluoroethanol
  • Mitigation : Use buffered solutions (pH 7–8) and minimize exposure to protic solvents .

Q. How does steric hindrance from the tetramethyl groups impact its utility in photoredox catalysis?

  • Mechanistic Insight : The bulky tetramethyl groups reduce Lewis acidity at boron but enhance steric protection, minimizing side reactions (e.g., protodeboronation).
  • Experimental Design : Compare catalytic efficiency with less-hindered analogs (e.g., 2-phenyl-1,3,2-dioxaborolane) in visible-light-mediated C–B bond activation .

Q. What are the challenges in synthesizing chiral derivatives of this compound, and how can they be addressed?

  • Synthesis : Chiral induction requires enantioselective catalysts (e.g., Rh(I)/BINAP complexes). For example, (R)-configured derivatives are synthesized using tetrahydrofuran-3-yl vinyl groups as chiral auxiliaries .
  • Characterization : Use chiral HPLC (Chiralpak IA column) and circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>95% ee) .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar aprotic solvents: How to reconcile?

  • Resolution :

  • Solubility Table :
SolventSolubility (mg/mL)
THF50
DMF15
Acetonitrile<5
  • Root Cause : Impurities (e.g., residual pinacol) may artificially inflate solubility. Purify via column chromatography (SiO2_2, hexanes/EtOAc) before testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.